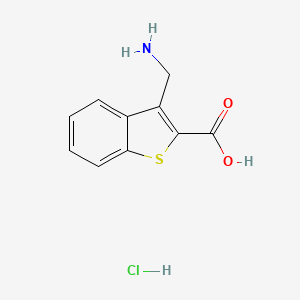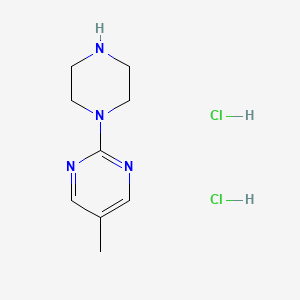
Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrrolidine ring and a cyclopropyl group. Pyrrolidine is a five-membered ring with one nitrogen atom and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The cyclopropyl group is a three-membered ring derived from cyclopropane .
Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The cyclopropyl group is highly strained due to its unfavored bond angles (60°) .Applications De Recherche Scientifique
Sure! Here’s a comprehensive analysis of the scientific research applications of Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone:
Pharmaceutical Development
Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a promising scaffold in drug discovery due to its unique structural features. The cyclopropyl group can enhance the metabolic stability of drug candidates, while the pyrrolidine ring contributes to the molecule’s three-dimensionality, potentially improving target binding affinity and selectivity . This compound is being explored for its potential in developing treatments for various diseases, including cancer and neurological disorders.
Antimicrobial Agents
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The phenylsulfonyl group is known for its ability to disrupt microbial cell walls, making it a valuable component in the design of new antibiotics . Studies are ongoing to optimize these derivatives for enhanced efficacy against resistant bacterial strains.
Enzyme Inhibition
Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone has shown potential as an enzyme inhibitor. Its structure allows it to fit into the active sites of various enzymes, inhibiting their activity. This property is particularly useful in the development of inhibitors for enzymes involved in disease pathways, such as proteases in viral infections.
Neuroscience Research
The compound is also of interest in neuroscience research. Its ability to cross the blood-brain barrier and interact with neural receptors makes it a valuable tool for studying brain function and developing treatments for neurological disorders. Researchers are exploring its potential in modulating neurotransmitter activity and protecting neural cells from damage.
Pyrrolidine in Drug Discovery Biological Potential of Indole Derivatives Benchchem Product Information : Chemical Biology Probes : Material Science Applications : Catalysis in Organic Synthesis : Agricultural Chemistry : Neuroscience Research
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-15(12-8-9-12)16-10-4-5-13(16)11-20(18,19)14-6-2-1-3-7-14/h1-3,6-7,12-13H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFONTQLGWPLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2815944.png)


![(4-((4-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2815948.png)
![3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2815951.png)



![2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2815955.png)
![N-(1-cyano-1-methylethyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2815956.png)
![(E)-3-thiophen-2-yl-N-[5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]naphthalen-1-yl]prop-2-enamide](/img/structure/B2815960.png)

![(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2815962.png)